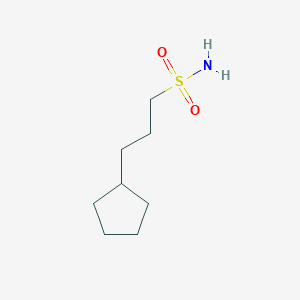

3-Cyclopentylpropane-1-sulfonamide

Description

Historical Context of Sulfonamide Chemistry and its Evolution in Synthetic Organic Research

The journey of sulfonamides began in the early 20th century, with their initial discovery stemming from the field of dye chemistry. The first sulfonamide, Prontosil, was identified as a prodrug in 1932, metabolizing in the body to the active antibacterial agent sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This breakthrough marked the dawn of the era of synthetic antimicrobial agents and laid the groundwork for the antibiotic revolution in medicine. wikipedia.org The discovery that modifications to the sulfanilamide structure could lead to compounds with improved efficacy and a broader spectrum of activity spurred extensive research in synthetic organic chemistry. researchgate.net Thousands of sulfonamide derivatives have been synthesized since, leading to the development of drugs with varied therapeutic applications. wikipedia.org

The evolution of sulfonamide chemistry in synthetic research has been marked by the development of novel and more efficient synthetic methodologies. The classical approach involves the reaction of a sulfonyl chloride with an amine. wikipedia.org Over the years, numerous other methods have been developed, including the use of sulfur dioxide surrogates like DABSO, palladium-catalyzed coupling reactions, and even electrochemical syntheses, broadening the scope and functional group tolerance of sulfonamide synthesis. acs.orgorganic-chemistry.org These advancements have made a vast array of sulfonamides more accessible for research and development.

Significance of the Sulfonamide Functional Group in Contemporary Chemical Synthesis and Materials Science

The sulfonamide group is a cornerstone in modern chemical synthesis and materials science due to its unique properties. Its rigid and three-dimensional structure, combined with its chemical and metabolic stability, polarity, and hydrogen-bonding capabilities, makes it a privileged functional group in the design of bioactive molecules. researchgate.net In medicinal chemistry, beyond their well-known antibacterial properties, sulfonamides are integral components of drugs for a wide range of conditions, including diuretics, anticonvulsants, and anti-inflammatory agents. wikipedia.orgopenaccesspub.org

The versatility of the sulfonamide group extends to materials science. For instance, sulfonamide-containing compounds have been investigated for their potential in creating advanced materials with specific optical or electronic properties. researchgate.net Their ability to participate in hydrogen bonding and their inherent stability make them attractive building blocks for the design of functional polymers and other materials.

Classification and Structural Diversity within the Sulfonamide Class of Organic Compounds

Sulfonamides represent a broad and diverse class of organic compounds, which can be classified based on several criteria, including their chemical structure and intended application. pharmacy180.com

A primary classification distinguishes between antibacterial sulfonamides and non-antibacterial sulfonamides . openaccesspub.org Antibacterial sulfonamides typically contain an aromatic amine group and derive their activity from interfering with folic acid synthesis in bacteria. wikipedia.orgnih.gov Non-antibacterial sulfonamides lack this aromatic amine and exhibit a wide array of pharmacological activities. openaccesspub.org

Structurally, sulfonamides can be categorized based on the nature of the substituents on the sulfur and nitrogen atoms:

Primary sulfonamides: Have the formula R-SO2NH2. wikipedia.org

Secondary sulfonamides: Have one organic substituent on the nitrogen atom (R-SO2NHR').

Tertiary sulfonamides: Have two organic substituents on the nitrogen atom (R-SO2NR'R"). nih.gov

Furthermore, they can be classified as aliphatic or aromatic , depending on whether the sulfonyl group is attached to an aliphatic or aromatic carbon atom. Cyclic sulfonamides are known as sultams . wikipedia.org The vast structural diversity within this class allows for the fine-tuning of their physical, chemical, and biological properties. researchgate.net

Defining the Research Scope for Aliphatic Sulfonamides, with a Focus on 3-Cyclopentylpropane-1-sulfonamide

While aromatic sulfonamides have been extensively studied, aliphatic sulfonamides have historically received less attention. nih.gov However, recent research has highlighted their potential, particularly as inhibitors of carbonic anhydrase, an enzyme implicated in various diseases. nih.govnih.gov This has spurred a renewed interest in exploring the structure-activity relationships of this subclass.

This article focuses specifically on This compound , an aliphatic sulfonamide. The research scope is defined by a detailed examination of its constituent parts: the propane-1-sulfonamide (B152785) moiety and the 3-cyclopentylpropyl chain.

Structural Characteristics of the Propane-1-sulfonamide Moiety

The propane-1-sulfonamide moiety (CH3CH2CH2SO2NH2) is the core functional part of the molecule under discussion. nih.gov The sulfonamide group (-SO2NH2) is characterized by a tetrahedral sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom of the propyl chain. wikipedia.org This group is relatively unreactive but its acidic N-H bond can be deprotonated. wikipedia.org The presence of the sulfonamide group imparts a degree of polarity to the molecule. The propane (B168953) chain provides a flexible, non-polar linker.

Conformational Considerations of the 3-Cyclopentylpropyl Chain

The 3-cyclopentylpropyl chain introduces significant conformational flexibility to the molecule. The cyclopentane (B165970) ring itself is not planar and adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain. libretexts.orgdalalinstitute.com This puckering means the substituents on the ring can occupy different spatial positions.

Furthermore, rotation around the single bonds of the propyl chain allows the cyclopentyl group to adopt various orientations relative to the sulfonamide group. These conformational possibilities are crucial as they can influence how the molecule interacts with biological targets or organizes in the solid state. The interplay between the puckering of the cyclopentane ring and the rotation of the propyl chain results in a complex conformational landscape for this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopentylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c9-12(10,11)7-3-6-8-4-1-2-5-8/h8H,1-7H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIINLTHAAGFVDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of 3 Cyclopentylpropane 1 Sulfonamide Synthesis

Nucleophilic Substitution Mechanisms in Sulfonamide Formation

The most traditional and widely employed method for forming the sulfonamide linkage is through the nucleophilic substitution reaction between an amine and a sulfonyl chloride. princeton.eduresearchgate.net This reaction is analogous to nucleophilic acyl substitution. youtube.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net

The mechanism can proceed through a one-step SN2-type pathway or a two-step addition-elimination process (SAN). nih.gov In the SAN mechanism, the amine attacks the sulfonyl halide to form a trigonal-bipyramidal intermediate, which then eliminates the halide to give the sulfonamide. nih.gov Theoretical calculations have shown that the reaction of sulfonyl fluorides with N-silylamines to form sulfonamides is a highly exothermic process, driven by the formation of a strong silicon-fluoride bond. nih.gov

Recent advancements have explored the use of tertiary sulfonamides as precursors. Through activation with reagents like trichloroisocyanuric acid (TCCA) and triflic acid (TfOH), tertiary sulfonamides can generate electrophilic sulfonamide salts in situ. These salts then undergo nucleophilic substitution with alcohols to form sulfonate esters, demonstrating the versatility of the sulfonamide group in substitution reactions. acs.org

Carbon-Nitrogen (C-N) Bond Formation Mechanisms

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. nih.govtcichemicals.com These reactions typically involve the coupling of an aryl or heteroaryl halide (or pseudohalide) with a sulfonamide in the presence of a palladium or nickel catalyst and a base. nih.govnih.gov The development of these methods has significantly expanded the scope of accessible sulfonamide structures. princeton.edu

The Chan-Lam cross-coupling reaction, which utilizes copper salts, provides another efficient method for N-arylation under mild conditions. nih.gov This reaction couples aryl or heteroaryl boronic acids with sulfonamides. nih.gov The yield of these reactions can be influenced by factors such as the solvent, the type of copper salt, and the nature of the base used. nih.gov

While palladium catalysts have been extensively used for C-N cross-coupling, nickel-based systems have emerged as a more cost-effective and increasingly versatile alternative. hilarispublisher.comresearchgate.net Nickel catalysts have been successfully employed for the N-arylation of sulfonamides with a broad range of (hetero)aryl chlorides, a transformation previously more reliant on palladium catalysis. nih.gov

Recent developments include photosensitized nickel catalysis, where an iridium photocatalyst is used in conjunction with a nickel catalyst. princeton.edu This method allows for efficient C-N bond formation between sulfonamides and aryl electrophiles under mild conditions. princeton.edu Mechanistic studies suggest a process involving an energy-transfer mechanism where C-N bond reductive elimination occurs from a triplet excited Ni(II) complex. princeton.edu Another innovative approach involves nickelaelectrocatalysis, where an electrochemical setup is used to drive the cross-coupling of aryl halides with weak N-nucleophiles like sulfonamides. nih.gov This method demonstrates good functional group tolerance and can be applied to a wide range of substrates. nih.gov The use of bifunctional additives, such as tert-butylamine (B42293) which acts as both a base and a ligand, in nickel-catalyzed photoredox reactions has also proven effective for C-N bond formation with various nucleophiles, including sulfonamides. acs.orgchemrxiv.org

Sulfur-Nitrogen (S-N) Bond Construction Methodologies

Direct formation of the S-N bond remains a cornerstone of sulfonamide synthesis. thieme-connect.com Beyond the classical reaction of sulfonyl chlorides with amines, several other methodologies have been developed.

One approach involves the oxidative coupling of thiols and amines. rsc.orgnih.gov This method offers a more atom-economical and straightforward route to sulfonamides from readily available starting materials. rsc.org For instance, the reaction of thiols with amines in the presence of an oxidizing agent like I2O5 can directly yield sulfonamides. The proposed mechanism involves the initial dimerization of the thiol to a disulfide, which is then oxidized to an arylsulfonothioate. This intermediate reacts with iodine to form a sulfonyl iodide, which then undergoes nucleophilic substitution by the amine. nih.gov

Another strategy utilizes sulfur dioxide surrogates like potassium metabisulfite (B1197395) (K2S2O5) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com These reagents can be used in three-component coupling reactions with amines and aryl halides or carboxylic acids under palladium catalysis to produce a diverse range of sulfonamides. thieme-connect.com

The use of sulfonyl fluorides as alternatives to sulfonyl chlorides has also gained traction due to their greater stability. thieme-connect.com Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf2)2) has been shown to catalyze the reaction of sulfonyl fluorides with silylated amines to form sulfonamides via a sulfur fluoride (B91410) exchange (SuFEx) mechanism. organic-chemistry.org

Functionalization of N-H and C-H Bonds in Sulfonamide Precursors

The functionalization of existing N-H and C-H bonds in sulfonamide precursors offers a powerful strategy for late-stage diversification and the synthesis of complex analogs.

The N-H bond of a primary sulfonamide can be activated to facilitate further reactions. For example, a pyrylium (B1242799) salt can activate the poorly nucleophilic NH2 group, enabling its conversion into a highly electrophilic sulfonyl chloride, which can then react with various nucleophiles. acs.org

Direct functionalization of unactivated C(sp3)-H bonds is a highly sought-after transformation in organic synthesis. nih.gov In the context of sulfonamides, photocatalytic methods have been developed to generate nitrogen-centered radicals from the sulfonamide N-H bond. These radicals can then facilitate the site-selective functionalization of remote, unactivated C-H bonds. nih.gov The sulfonamide group can also act as a directing group to guide transition metal-catalyzed C-H activation at specific positions, allowing for a range of transformations such as olefination, arylation, and halogenation. researchgate.net For instance, a palladium-catalyzed C-H sulfination of aryl sulfonium (B1226848) salts, followed by oxidative amination, provides a two-step sequence to access aryl sulfonamides. acs.orgnih.gov

Nitrogen-centered radicals generated from sulfonamides can also participate in C-N coupling reactions. For example, single-electron transfer (SET) from a super-electron-donor to a sulfonamide can form an aminyl radical, which can then couple with a carbon-centered radical to form new C-N bonds, as seen in the synthesis of amidines. nih.govresearchgate.net

Mechanistic Insights from Computational Studies on Sulfonamide Reactions

Computational studies have provided valuable insights into the mechanisms of sulfonamide reactions and the properties of these molecules.

Theoretical calculations have been used to compare the reactivity of sulfonyl chlorides and sulfonyl fluorides in nucleophilic substitution reactions. nih.gov These studies support the observation that sulfonamide formation is a kinetically controlled process and that the reaction with sulfonyl fluorides is more exothermic due to the formation of a strong silicon-fluoride bond in the by-product when using silylated amines. nih.gov

Density Functional Theory (DFT) calculations have been employed to investigate the mechanism of nucleophilic substitution on tertiary sulfonamides. acs.org These studies have helped to elucidate the transition states and reaction energetics, confirming that the transformation of tertiary sulfonamides to sulfonate esters is thermodynamically favorable. acs.org

Molecular docking studies are a powerful computational tool for understanding the interactions between sulfonamides and biological targets. mdpi.comresearchgate.net For example, docking studies have been used to investigate the binding modes of sulfonamide inhibitors with enzymes like the COVID-19 main protease and bacterial DNA gyrase. mdpi.com These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that are crucial for inhibitory activity and can guide the design of more potent analogs. researchgate.netnih.gov

Interactive Data Tables

Table 1: Key Reactions in Sulfonamide Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Product | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Amine, Sulfonyl Chloride | Base (e.g., Pyridine) | Sulfonamide | researchgate.netyoutube.com |

| Buchwald-Hartwig Amination | Sulfonamide, Aryl Halide | Palladium or Nickel Catalyst, Base | N-Aryl Sulfonamide | nih.govnih.gov |

| Chan-Lam Coupling | Sulfonamide, Aryl Boronic Acid | Copper Salt, Base | N-Aryl Sulfonamide | nih.gov |

| Oxidative Coupling | Thiol, Amine | Oxidizing Agent (e.g., I2O5) | Sulfonamide | rsc.orgnih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Cyclopentylpropane-1-sulfonamide |

| Pyridine |

| Triethylamine |

| Trichloroisocyanuric acid |

| Triflic acid |

| Potassium metabisulfite |

| 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) |

| Calcium(II) bis(trifluoromethanesulfonyl)imide |

Structural Analysis and Conformational Studies of 3 Cyclopentylpropane 1 Sulfonamide

Spectroscopic Characterization Techniques for Sulfonamide Structure Elucidation

Spectroscopic methods are indispensable for piecing together the molecular puzzle. By probing the interactions of molecules with electromagnetic radiation, each technique provides unique information about the connectivity, mass, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. nih.govresearchgate.net By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com

For 3-Cyclopentylpropane-1-sulfonamide, ¹H NMR would reveal distinct signals corresponding to the protons on the cyclopentyl ring, the three methylene (B1212753) groups of the propane (B168953) chain (at the α, β, and γ positions relative to the sulfonyl group), and the amine (NH₂) protons of the sulfonamide group. The integration of these signals would confirm the number of protons in each unique environment, while their splitting patterns (multiplicity) would elucidate the neighboring proton arrangements. Similarly, ¹³C NMR spectroscopy would show separate resonances for each unique carbon atom, confirming the eight-carbon skeleton of the molecule.

General studies on sulfonamides indicate that the protons of the sulfonamide –SO₂NH– group typically appear as a singlet in the range of 8.78 to 10.15 ppm. rsc.org The chemical shifts for the alkyl protons would be expected in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar structural motifs.

| Atom Type | Structural Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Proton (¹H) | -SO₂NH₂ | ~8.8 - 10.2 | N/A |

| Proton (¹H) | α-CH₂ (next to SO₂) | ~2.9 - 3.2 | N/A |

| Proton (¹H) | β, γ-CH₂ and Cyclopentyl-CH/CH₂ | ~0.9 - 1.9 | N/A |

| Carbon (¹³C) | α-C (next to SO₂) | N/A | ~50 - 55 |

| Carbon (¹³C) | β, γ-C and Cyclopentyl-C | N/A | ~25 - 40 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of a molecule's exact molecular weight and elemental formula. nih.gov Tandem mass spectrometry (MS/MS), particularly with soft ionization techniques like electrospray ionization (ESI), is also used to probe molecular structure by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govnih.gov

For this compound (C₈H₁₇NO₂S), high-resolution mass spectrometry would confirm its molecular weight of approximately 191.10 g/mol . The fragmentation patterns of sulfonamides are well-studied. A common pathway involves the cleavage of the S-N bond. researchgate.net Another characteristic fragmentation is the neutral loss of sulfur dioxide (SO₂; 64 Da), which is considered a structure-specific event for many sulfonamides. nih.govresearchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Protonated Molecular Ion | [C₈H₁₇NO₂S + H]⁺ | 192.11 |

| Loss of SO₂ | [M + H - SO₂]⁺ | 128.05 |

| Loss of NH₂SO₂ (Sulfamoyl radical) | [M + H - NH₂SO₂]⁺ | 113.13 |

| Cleavage of S-N bond | [C₈H₁₅SO₂]⁺ | 175.08 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching, bending). nih.gov It is an effective tool for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies. oregonstate.edu

The IR spectrum of this compound would be dominated by absorptions corresponding to the sulfonamide and alkyl groups. The most characteristic peaks for the sulfonamide moiety (–SO₂NH₂) are the strong asymmetric and symmetric stretching vibrations of the S=O bonds. rsc.org Additionally, the N-H stretching of the primary amine and the S-N bond stretching provide key diagnostic peaks.

Table 3: Characteristic IR Absorption Frequencies for this compound Frequency ranges are based on general data for sulfonamides. rsc.orgmdpi.comrsc.org

| Vibrational Mode | Functional Group | Characteristic Frequency Range (cm⁻¹) |

|---|---|---|

| N-H stretch | -NH₂ | ~3350 - 3250 (typically two bands) |

| C-H stretch (aliphatic) | -CH₂, -CH | ~2960 - 2850 |

| S=O asymmetric stretch | -SO₂- | ~1330 - 1310 |

| S=O symmetric stretch | -SO₂- | ~1160 - 1140 |

| S-N stretch | -SO₂-N | ~915 - 895 |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The absorption characteristics are primarily dependent on the presence of chromophores, typically unsaturated systems like double bonds or aromatic rings. shu.ac.ukpharmatutor.org

This compound lacks any significant conjugation or aromatic rings. The primary chromophore is the sulfonamide group itself. The possible electronic transitions are of the n→σ* and π→π* types. shu.ac.uk The lone pair (n) electrons on the oxygen and nitrogen atoms can be excited to anti-bonding sigma (σ) or pi (π) orbitals. These transitions typically require high energy and thus occur at shorter wavelengths, often in the far-UV region (<220 nm). nih.gov Therefore, the compound is expected to show minimal absorbance in the standard UV range (220-400 nm).

Table 4: Potential Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| n → σ | Non-bonding electrons (O, N) to sigma anti-bonding | < 200 nm | Low to Medium |

| n → π | Non-bonding electrons (O) to pi anti-bonding (S=O) | ~200 - 220 nm | Low |

Crystallographic Analysis of Sulfonamide Compounds (if applicable to related structures)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov By diffracting X-rays off a single crystal, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and torsional angles can be precisely calculated. researchgate.net

While a crystal structure for this compound is not available, extensive crystallographic studies on other sulfonamides reveal common structural motifs. acs.orgacs.org A key feature of sulfonamide crystals is the formation of extensive hydrogen-bonding networks. acs.orgacs.org The acidic proton on the sulfonamide nitrogen and the electronegative oxygen atoms of the sulfonyl group act as potent hydrogen bond donors and acceptors, respectively. These interactions dictate the molecular packing in the crystal lattice and can lead to complex supramolecular architectures such as infinite chains or layered structures. acs.orgresearchgate.net The conformation of the molecule, particularly the torsion angles around the S-N bond, is also a critical aspect revealed by crystallography. acs.org

Computational Methods for Structural and Conformational Analysis

In conjunction with experimental data, computational chemistry provides powerful insights into molecular structure and energetics. Methods like Density Functional Theory (DFT) are widely used to model the properties of sulfonamides. mdpi.comnih.gov

These computational approaches can:

Predict Stable Conformations: For the sulfonamide group, different rotational conformers (rotamers) can exist. Theoretical calculations can determine the relative energies of these conformers, such as the eclipsed or staggered arrangements of the N-H and S=O bonds, to identify the most stable, low-energy structures in the gas phase or in solution. nih.gov

Simulate Spectroscopic Data: Computational models can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV). mdpi.com Comparing these theoretical spectra with experimental results is a powerful method for confirming structural assignments.

Analyze Electronic Properties: The distribution of electron density, molecular orbitals (like the HOMO and LUMO), and electrostatic potential can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

For this compound, computational studies would be crucial for exploring the conformational flexibility of the cyclopentylpropyl chain and its orientation relative to the sulfonamide group, providing a complete picture of its three-dimensional structure.

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular geometry and electronic structure of molecules. nih.govmdpi.com These computational methods provide detailed insights into bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding a molecule's behavior.

For sulfonamide derivatives, DFT studies have been successfully employed to optimize molecular geometries and calculate various quantum chemical descriptors. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) or 6-311G+(d,p) are commonly used to achieve a balance between computational cost and accuracy. nih.govresearchgate.net For instance, studies on various sulfonamides have utilized DFT to predict their structures and electronic properties, often finding good agreement with experimental data where available. nih.gov

In the case of this compound, DFT calculations would reveal the preferred spatial arrangement of its constituent atoms. Key geometric parameters that would be determined include:

Bond Lengths: The distances between bonded atoms, such as the S-N, S-O, C-S, C-C, and C-H bonds.

Dihedral Angles: The torsional angles that describe the rotation around single bonds, crucial for understanding the molecule's conformational flexibility.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined. nih.govmdpi.com This information is vital for predicting the molecule's reactivity and potential interaction sites. For example, the molecular electrostatic potential (MEP) map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Representative Theoretical Geometric Parameters for a Sulfonamide Moiety

| Parameter | Typical Value Range |

| S-N Bond Length | 1.6-1.7 Å |

| S=O Bond Length | 1.4-1.5 Å |

| C-S Bond Length | 1.7-1.8 Å |

| O-S-O Bond Angle | 118-122° |

| N-S-O Bond Angle | 105-109° |

| C-S-N Bond Angle | 105-109° |

Note: These are generalized values for sulfonamides and the actual values for this compound would require specific DFT calculations.

Conformational Landscape of the this compound Moiety

The presence of multiple single bonds in this compound gives rise to a complex conformational landscape. The molecule can adopt various spatial arrangements, or conformers, due to rotation around the C-C, C-S, and S-N bonds. Understanding this landscape is crucial as different conformers can have different energies and may influence the molecule's biological activity and physical properties. nih.govresearchgate.net

Studies on other sulfonamides have shown that they rarely crystallize in their calculated lowest-energy conformation, indicating that intermolecular interactions in the solid state play a significant role in determining the observed structure. iucr.orgacs.org Computational methods can be used to map the potential energy surface of the molecule, identifying the various low-energy conformers and the energy barriers between them. This information provides a statistical understanding of the likely conformations the molecule will adopt in different environments.

Intermolecular Interactions and Crystal Packing in Sulfonamide Structures

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a delicate balance of intermolecular interactions. acs.orgresearchgate.net For sulfonamides, hydrogen bonding is a dominant and directing force in their crystal structures. nih.govresearchgate.net The sulfonamide group contains both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms of the SO2 group), allowing for the formation of robust and often predictable hydrogen-bonding networks. researchgate.net

In the crystal lattice of sulfonamides, molecules often form chains or more complex three-dimensional networks through N-H···O hydrogen bonds. acs.orgresearchgate.net These interactions are a primary driver for the supramolecular assembly of these compounds. researchgate.net The specific patterns of these hydrogen bonds can be analyzed using graph set notations to classify the recurring motifs. acs.orgresearchgate.net

While specific crystal structure data for this compound is not available, the general principles observed for other sulfonamides provide a strong indication of the types of intermolecular interactions that would govern its solid-state structure. The presence of the N-H and S=O groups strongly suggests that hydrogen bonding will be a key feature of its crystal packing.

Table 2: Common Intermolecular Interactions in Sulfonamide Crystals

| Interaction Type | Description |

| N-H···O Hydrogen Bond | A strong, directional interaction between the sulfonamide N-H group and an oxygen atom of a neighboring molecule. nih.govresearchgate.net |

| C-H···O Hydrogen Bond | Weaker hydrogen bonds involving carbon-hydrogen bonds as donors and oxygen atoms as acceptors. |

| van der Waals Forces | Non-specific attractive or repulsive forces between molecules. |

Computational Chemistry and Theoretical Studies on 3 Cyclopentylpropane 1 Sulfonamide

Electronic Structure and Bonding Analysis of the Sulfonamide Group

Charge Distribution and Electrostatic Potential Mapping

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the charge distribution and electrostatic potential of sulfonamides. fapesp.brnih.gov These studies reveal that the sulfur atom in the sulfonamide group is electron-deficient, while the oxygen and nitrogen atoms are electron-rich. researchgate.net This charge polarization is a key determinant of the molecule's reactivity and intermolecular interactions.

The electrostatic potential map provides a visual representation of the charge distribution. Regions of negative potential, typically located around the oxygen and nitrogen atoms, indicate areas that are prone to electrophilic attack. Conversely, areas of positive potential suggest sites for nucleophilic interaction. This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. The distribution of charge can be influenced by conformational changes within the molecule. cdnsciencepub.comresearchgate.net

Conformational Analysis and Energy Landscapes of Alkyl Sulfonamides

Alkyl sulfonamides, including 3-Cyclopentylpropane-1-sulfonamide, can adopt various conformations due to the rotational freedom around their single bonds. researchgate.net Computational methods are employed to explore these conformational possibilities and to determine their relative energies, thereby constructing an energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions (e.g., in Deep Eutectic Solvents)

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules like this compound over time. nih.govtudelft.nl These simulations can provide insights into how the molecule moves, vibrates, and interacts with its environment, particularly in different solvents.

Deep eutectic solvents (DESs) have emerged as environmentally friendly alternatives to traditional organic solvents. mdpi.comnih.gov MD simulations can be used to investigate the behavior of sulfonamides in these complex solvent systems. mdpi.com Such studies can reveal how the DES components interact with the sulfonamide group and the alkyl chain, influencing the molecule's solubility, stability, and conformational preferences. nih.govresearchgate.net Understanding these interactions at a molecular level is crucial for applications where the compound might be used in such a medium.

Theoretical Predictions of Reactivity and Stability

Computational chemistry provides a framework for predicting the reactivity and stability of this compound. nih.govresearchgate.net By analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—it is possible to infer the molecule's susceptibility to oxidation and reduction, as well as its kinetic stability. nih.gov

A larger HOMO-LUMO energy gap generally indicates higher kinetic stability and lower chemical reactivity. nih.gov The locations of these orbitals can also predict the sites of electrophilic and nucleophilic attack. Furthermore, theoretical calculations can be used to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of potential chemical transformations. nih.gov

Molecular Modeling Studies of Sulfonamide Analogues (focus on general principles)

Molecular modeling of sulfonamide analogues is a critical aspect of drug discovery and development. mdpi.com By systematically modifying the structure of a lead compound like this compound and evaluating the effects of these changes on its properties, researchers can develop a structure-activity relationship (SAR).

General principles derived from these studies include understanding how modifications to the alkyl chain, the cyclopentyl ring, or the sulfonamide group itself can affect properties such as lipophilicity, binding affinity to a target, and metabolic stability. mdpi.comacs.org For instance, increasing the length of the alkyl chain or introducing different substituents can alter the molecule's interaction with a receptor pocket. Computational models can predict these effects, guiding the synthesis of new analogues with improved properties. acs.org

Exploration of Binding Modes for Structural Optimization (without specific biological targets)

Even in the absence of a defined biological target, computational methods can be employed to explore the potential non-covalent interactions that this compound could engage in. This exploration is fundamental for future structural optimization, as it maps out the molecule's inherent capacity for interaction, guiding the design of more complex derivatives. The analysis focuses on the distinct contributions of the molecule's two primary functional regions: the polar sulfonamide head and the nonpolar cyclopentylpropane tail.

The sulfonamide group (-SO₂NH₂) is a key functional group in many pharmacologically active compounds. nih.gov Theoretical studies, often using methods like Density Functional Theory (DFT), can elucidate the electronic structure and conformational preferences of this group. nih.govresearchgate.net The sulfonamide moiety features oxygen atoms that are strong hydrogen bond acceptors and an N-H group that can act as a hydrogen bond donor. nih.gov These characteristics allow for a variety of potential binding interactions with complementary functional groups.

The cyclopentylpropane portion of the molecule primarily contributes to its lipophilicity and steric profile. The flexible propane (B168953) linker allows the bulky cyclopentyl group to adopt numerous conformations, which can be crucial for fitting into hydrophobic pockets or channels of a larger molecule. Computational conformational analysis can identify low-energy shapes of the molecule, suggesting the most likely orientations it would adopt to maximize favorable interactions.

Detailed research findings from computational analyses of related sulfonamide structures highlight several key aspects. Quantum chemical calculations have shown that the arrangement of groups around the sulfur-nitrogen bond can be either staggered or eclipsed, with small energy differences between these forms. researchgate.net The specific conformation can influence the molecule's dipole moment and its ability to engage in intermolecular hydrogen bonding. nih.gov

Below are interactive data tables summarizing the potential interactions and conformational properties of this compound derived from theoretical principles.

Table 1: Potential Non-Covalent Interactions of this compound

| Molecular Fragment | Interaction Type | Potential Partner Groups |

|---|---|---|

| Sulfonamide (-SO₂NH₂) - Oxygen Atoms | Hydrogen Bond Acceptor | -OH, -NH₂, -SH |

| Sulfonamide (-SO₂NH₂) - N-H Group | Hydrogen Bond Donor | C=O, -O-, -N- |

| Cyclopentyl Group | Hydrophobic (van der Waals) | Alkyl chains, Aromatic rings |

| Propane Linker | Hydrophobic (van der Waals) | Alkyl chains |

Table 2: Theoretical Conformational Analysis Summary

| Parameter | Description | Significance for Binding |

|---|---|---|

| Dihedral Angle (C-S-N-H) | Rotation around the S-N bond. researchgate.net | Determines the 3D orientation of the N-H bond, affecting its accessibility for hydrogen bonding. |

| Propane Chain Torsion Angles | Rotation around C-C bonds in the linker. | Governs the spatial positioning of the cyclopentyl group relative to the sulfonamide head. |

| Energy Minima | The most stable conformations of the molecule. | Represents the most probable shapes of the molecule, which are most likely to be involved in binding. |

By systematically exploring these fundamental molecular properties through computational modeling, a foundational understanding of this compound's interaction potential is established. This knowledge is invaluable for guiding the rational design of new molecules with optimized binding characteristics for future applications.

Derivatives and Analogues of 3 Cyclopentylpropane 1 Sulfonamide

Strategies for Derivatization at the Sulfonamide Nitrogen

The hydrogen atoms on the sulfonamide nitrogen can be substituted with alkyl or aryl groups through various synthetic methodologies.

N-Alkylation is commonly achieved through the reaction of the parent sulfonamide with alkyl halides in the presence of a base. This nucleophilic substitution introduces an alkyl chain onto the nitrogen atom. Another effective method involves the use of trichloroacetimidates as alkylating agents, which can provide good yields without the need for additives. Furthermore, catalytic methods, such as the "borrowing hydrogen" approach using manganese or ruthenium catalysts, enable the N-alkylation of sulfonamides with alcohols, presenting a more atom-economical and environmentally benign alternative.

N-Arylation introduces an aromatic ring system to the sulfonamide nitrogen, a transformation that can be accomplished using several catalytic and non-catalytic methods. Palladium-catalyzed cross-coupling reactions between the sulfonamide and aryl bromides or chlorides are a common strategy. nih.gov A transition-metal-free approach involves the reaction of the sulfonamide with o-silylaryl triflates in the presence of cesium fluoride (B91410), which proceeds under mild conditions and tolerates a wide range of functional groups. youtube.comorganic-chemistry.org Copper-catalyzed N-arylation reactions, a modern variant of the classic Ullmann condensation, also provide a reliable route to N-aryl sulfonamides. nih.gov

| Reaction Type | Reagents/Catalysts | Product Class |

| N-Alkylation | Alkyl Halides, Base | N-Alkyl-3-cyclopentylpropane-1-sulfonamide |

| N-Alkylation | Trichloroacetimidates | N-Alkyl-3-cyclopentylpropane-1-sulfonamide |

| N-Arylation | Aryl Halides, Pd-catalyst | N-Aryl-3-cyclopentylpropane-1-sulfonamide |

| N-Arylation | o-Silylaryl Triflates, CsF | N-Aryl-3-cyclopentylpropane-1-sulfonamide |

Incorporating heterocyclic rings is a widely used strategy in medicinal chemistry to modulate pharmacological profiles. The sulfonamide nitrogen of 3-Cyclopentylpropane-1-sulfonamide can be directly linked to a heterocyclic system or can become part of a newly formed heterocyclic ring.

One approach involves the direct N-arylation with a heteroaryl halide. More complex strategies involve multi-component reactions or cyclization reactions where the sulfonamide nitrogen acts as a key nucleophile. For instance, reacting a primary sulfonamide with specific bifunctional reagents can lead to the formation of various nitrogen-containing heterocycles where the sulfonamide group is endocyclic. rsc.orgresearchgate.net This approach allows for the construction of diverse ring systems like 1,2,4-thiadiazines or 1,2,4-benzothiadiazepine-1,1-dioxides. rsc.orgresearchgate.net Combining the sulfonamide pharmacophore with N-heterocyclic groups is recognized as an effective strategy for creating novel chemical entities. pressbooks.pubnih.gov

| Strategy | Description | Resulting Structure |

| Direct N-Heteroarylation | Coupling with a heteroaryl halide. | This compound with a nitrogen-linked heterocycle. |

| Ring-forming Cyclization | Reaction with bielectrophilic reagents. | Heterocyclic systems incorporating the sulfonamide moiety (e.g., thiadiazines). rsc.org |

Hybrid compounds are molecules that combine two or more distinct pharmacophoric units to create a single entity with a potentially synergistic or multi-target profile. The sulfonamide group of this compound is an excellent anchor point for creating such hybrids.

A prominent method for synthesizing hybrid molecules is through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. This can be used to link the sulfonamide moiety to other molecular fragments, such as a 1,2,3-triazole ring, which can in turn be connected to other scaffolds like indoles or chalcones. organic-chemistry.orgrsc.org Another strategy involves synthesizing derivatives that incorporate features of existing drugs. For example, hybrid molecules combining a sulfonamide with the core structure of a drug like trimetazidine (B612337) have been reported, aiming to merge the properties of both parent molecules. libretexts.org

| Hybridization Strategy | Key Reaction | Example Hybrid Structure |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Sulfonamide-1,2,3-triazole hybrids. organic-chemistry.org |

| Pharmacophore Combination | Direct chemical linkage of two drug scaffolds. | Trimetazidine-sulfonamide hybrids. libretexts.org |

Modifications to the Propane (B168953) Chain

The three-carbon propane linker is another key site for structural modification, allowing for changes in the length, rigidity, and functionality of the spacer between the cyclopentyl and sulfonamide groups.

Altering the length of the alkyl chain (homologation) or introducing branches can influence the molecule's spatial arrangement and interaction with biological targets.

Homologation involves extending the propane chain to a butane, pentane, or longer chain. This can be achieved synthetically by starting with a different parent alcohol (e.g., 4-cyclopentylbutan-1-ol) in the initial synthesis sequence. Alternatively, chain extension could be accomplished via reactions at the α-carbon to the sulfonyl group. The protons on this carbon are acidic and can be removed by a strong base like lithium diisopropylamide (LDA) to form a carbanion. pressbooks.pub This nucleophilic carbanion can then react with an appropriate electrophile, such as an epoxide followed by reduction, to extend the chain.

Branched analogues can be synthesized by introducing alkyl groups along the propane chain. The acidity of the α-protons to the sulfonyl group makes this position particularly amenable to alkylation. Deprotonation with a strong base generates a nucleophile that can react with alkyl halides (e.g., methyl iodide, ethyl bromide) to introduce branching at the carbon adjacent to the sulfur atom.

| Modification | Synthetic Approach | Product Example |

| Homologation | α-carbon alkylation with an epoxide | 4-Cyclopentylbutane-1-sulfonamide analogue |

| Branching | α-carbon alkylation with an alkyl halide | 3-Cyclopentyl-1-methylpropane-1-sulfonamide |

Introducing double or triple bonds (unsaturation) or other functional groups into the propane chain can impart conformational rigidity and provide new points for interaction or further derivatization.

Unsaturation can be introduced by employing synthetic routes that start with unsaturated precursors, such as an unsaturated alcohol. Alternatively, elimination reactions from a functionalized propane chain could yield an unsaturated analogue. For example, halogenation of the chain followed by base-induced dehydrohalogenation is a classic method for creating double bonds.

Introduction of Additional Functional Groups can be achieved through various late-stage functionalization strategies. For instance, the sulfonamide itself can be used as a directing group for C-H functionalization reactions, allowing for the introduction of groups like halogens or carboxylates at specific positions on the alkyl chain. pressbooks.pub Another advanced strategy involves the conversion of the primary sulfonamide into a sulfinate salt intermediate. These sulfinates are versatile and can be trapped with a variety of electrophiles to introduce new functionalities, such as alkyl groups (via reaction with alkyl bromides) or even aryl groups.

| Modification | Synthetic Strategy | Resulting Structure |

| Unsaturation | Elimination reaction from a functionalized precursor | 3-Cyclopentylprop-1-ene-1-sulfonamide |

| Functionalization | Late-stage C-H functionalization | Halogenated or carboxylated propane chain analogues |

| Functionalization | Conversion to sulfinate and trapping with electrophiles | Propane chain with newly introduced functional groups |

Alterations to the Cyclopentyl Moiety

Substituent Effects on the Cyclopentyl Ring

The introduction of substituents onto the cyclopentyl ring can induce significant changes in the conformational preferences and intermolecular interactions of the resulting derivatives. While specific experimental data on substituted this compound is limited, the effects can be extrapolated from the well-understood principles of conformational analysis of substituted cycloalkanes.

The cyclopentane (B165970) ring is not planar but exists in a dynamic equilibrium between two main puckered conformations: the envelope and the half-chair. The energy barrier between these conformations is low, allowing for rapid interconversion. The position of a substituent can influence the preference for one conformation over another to minimize steric strain. For instance, bulky alkyl substituents will preferentially occupy positions that reduce unfavorable 1,3-diaxial-like interactions.

The electronic nature of the substituent also plays a role. Electron-withdrawing or electron-donating groups can alter the polarity of the C-H bonds on the ring, which may influence intermolecular interactions such as weak hydrogen bonds in the crystalline state.

Ring Size Variations (e.g., Cyclohexyl, Cyclobutyl Analogues)

Cyclohexyl Analogues: The substitution of the cyclopentyl with a cyclohexyl ring, to form compounds like 3-Cyclohexylpropane-1-sulfonamide, leads to a virtually strain-free system. rsc.org The cyclohexane (B81311) ring predominantly adopts a stable chair conformation, which minimizes both angle and torsional strain. libretexts.org Substituents on the cyclohexane ring have a strong preference for the equatorial position to avoid steric clashes associated with the axial position. libretexts.org This conformational rigidity can lead to more defined intermolecular interactions in the solid state. The existence of cyclohexyl propane-1-sulfonate suggests the accessibility of these types of structures. nih.gov

Synthesis of Other Cyclopentyl-Containing Sulfonamide Derivatives

The synthesis of cyclopentyl-containing sulfonamide derivatives can be achieved through established organic chemistry methodologies. A general and widely used method for the formation of the sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov

A plausible synthetic route to N-substituted this compound derivatives would likely involve the following key steps:

Preparation of the Sulfonyl Chloride: 3-Cyclopentylpropane-1-thiol could be oxidized to the corresponding sulfonic acid, which is then converted to 3-cyclopentylpropane-1-sulfonyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

Sulfonamide Formation: The prepared sulfonyl chloride would then be reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to yield the target sulfonamide derivative.

For derivatives with substituents on the cyclopentyl ring, the synthesis would start from an appropriately substituted cyclopentyl precursor, such as a substituted cyclopentyl methanol, which can be converted to the corresponding propyl thiol or halide to initiate the sequence described above. Ring-contraction or ring-expansion reactions could also be employed to generate substituted cyclopentyl units from cyclohexyl or other ring systems. researchgate.netchemistrysteps.com Patents describing the synthesis of related cycloalkyl sulfonamides, such as cyclopropyl (B3062369) sulfonamide, outline multi-step processes that could be adapted for cyclopentyl derivatives. google.com

Structure-Property Relationships in this compound Derivatives (excluding biological activity)

The relationship between the molecular structure of this compound derivatives and their physical properties is governed by the interplay of conformational preferences and intermolecular forces.

Influence of Structural Modifications on Conformational Preferences and Intermolecular Interactions

Structural modifications, whether on the cyclopentyl ring or the sulfonamide group, have a profound impact on the molecule's three-dimensional shape and how it interacts with its neighbors in a condensed phase.

Alterations to the cyclopentyl ring, as discussed in section 6.3, will directly impact the spatial arrangement of this part of the molecule. A larger cyclohexyl ring will occupy more space and have more defined axial and equatorial positions, while a smaller, strained cyclobutyl ring will impose greater rigidity.

Intermolecular Interactions: In the solid state, sulfonamides are known to form robust intermolecular hydrogen bonds. nih.gov The N-H proton of the sulfonamide group is a good hydrogen bond donor, and the sulfonyl oxygens are effective acceptors. These interactions are often the primary drivers for the formation of specific packing motifs in the crystal lattice, such as dimers or chains. nih.gov

Synthetic Applications and Precursor Potential of 3 Cyclopentylpropane 1 Sulfonamide

3-Cyclopentylpropane-1-sulfonamide as a Building Block in Complex Molecular Architectures

The structure of this compound, which features a terminal sulfonamide group and a cyclopentyl moiety, makes it a valuable building block for constructing larger, more intricate molecular architectures. The sulfonamide group (-SO₂NH₂) is a key feature, providing sites for hydrogen bonding, which can guide the self-assembly of supramolecular structures. vulcanchem.commdpi.com The cyclopentyl group, on the other hand, enhances lipophilicity, which can influence the solubility and intermolecular interactions of the final assembly. vulcanchem.com

This dual functionality allows chemists to use this compound to introduce the cyclopentylpropyl sulfonyl unit into target molecules. In the design of supramolecular systems, such as rotaxanes or molecular cages, building blocks with specific geometries and interaction capabilities are essential. mdpi.com The defined length of the propane (B168953) chain and the specific stereochemistry of the cyclopentyl group, combined with the hydrogen-bonding capacity of the sulfonamide, can be exploited to direct the formation of ordered, non-covalent structures. mdpi.com Compounds with similar functionalities, like cyclopropyl (B3062369) sulfonamide, are considered versatile building blocks for biologically active compounds, highlighting the potential of such scaffolds in medicinal chemistry and materials science. google.com

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The unique properties of this compound make it a candidate for the synthesis of specialty chemicals and advanced materials where precise control over physical properties is required.

Sulfonamides are recognized as effective isosteres (chemical substitutes) for amides in the design of low molecular weight gelators (LMWGs). researchgate.netnih.gov Research has demonstrated that substituting an amide linkage with a sulfonamide moiety in a known gelator molecule can significantly alter and fine-tune the properties of the resulting physical gels. researchgate.netnih.gov

In one study, an amide-based gelator, (S)-2-Stearamidopentanedioic acid (C18-Glu), was compared to its sulfonamide isostere, (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). nih.gov The sulfonamide analog consistently formed gels at lower concentrations, demonstrated faster gelation kinetics, and exhibited higher thermal and mechanical stability across various solvents. researchgate.netnih.gov This enhancement is attributed to the different hydrogen bonding patterns and stability of the sulfonamide linkage. researchgate.net

These findings suggest that incorporating the this compound moiety into potential gelator molecules could be a strategy for tuning their material properties. The cyclopentyl group would further influence the packing and morphology of the gel network. researchgate.netnih.gov

Table 1: Comparison of Gel Properties for Amide vs. Sulfonamide Isosteres

| Property | Amide Gelator (C18-Glu) | Sulfonamide Gelator (Sulfo-Glu) | Implication of Sulfonamide Substitution |

|---|---|---|---|

| Minimum Gelation Concentration | Higher | Lower | More efficient gel formation. researchgate.netnih.gov |

| Gel-to-Sol Transition Temp. | Lower | Higher | Increased thermal stability. researchgate.netnih.gov |

| Mechanical Stability | Lower | Higher | Enhanced robustness of the gel. researchgate.netnih.gov |

| Gelation Kinetics | Slower | Faster | More rapid material formation. researchgate.netnih.gov |

Exploration of the Cyclopentylpropyl Sulfonyl Moiety in the Design of Novel Chemical Scaffolds

The cyclopentylpropyl sulfonyl group is a distinct chemical motif that can be used in the design of new molecular scaffolds. In drug discovery and materials science, "scaffold hopping" is a common strategy where a core part of a known molecule is replaced with a structurally different fragment to discover compounds with improved properties. niper.gov.in

The cyclopentylpropyl sulfonyl moiety offers several desirable features for a scaffold component:

Lipophilicity and Shape : The cyclopentyl group provides a non-polar, three-dimensional element that can interact with hydrophobic pockets in biological targets or influence the morphology of materials. vulcanchem.com

Hydrogen Bonding : The sulfonamide group is both a hydrogen bond donor (N-H) and acceptor (S=O), enabling it to form strong, directional interactions that are crucial for molecular recognition. nih.gov

Chemical Stability : The sulfonamide bond is generally stable, providing a robust connection point within a larger molecule. researchgate.net

By incorporating this moiety, chemists can create novel scaffolds that differ from existing ones, potentially leading to new patents and compounds with enhanced efficacy, better metabolic stability, or different physical characteristics. niper.gov.innih.gov The design of novel sulfonamide-derived triazoles, for example, has led to potent antimicrobial agents, demonstrating the value of the sulfonamide core in creating diverse and active chemical structures. nih.gov

Potential as an Intermediate in Multi-step Organic Syntheses

This compound is a valuable intermediate in multi-step synthetic sequences. Its preparation typically involves a two-step process: the formation of 3-cyclopentylpropane-1-sulfonyl chloride, followed by amination. vulcanchem.com

A common synthetic route proceeds as follows:

Sulfonyl Chloride Formation : 3-Cyclopentylpropan-1-ol is reacted with a sulfonating agent like chlorosulfonic acid to produce 3-cyclopentylpropane-1-sulfonyl chloride. vulcanchem.com

Amination : The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to yield this compound. vulcanchem.com

Once formed, this compound serves as a precursor for further chemical elaboration. Patent literature for the synthesis of a similar compound, cyclopropyl sulfonamide, highlights a one-pot process where the intermediate sulfonamides are not isolated, demonstrating their role as transient species in a larger manufacturing process. google.comgoogle.com In such a sequence, the initially formed N-substituted sulfonamide is cyclized and then deprotected to yield the final product, showcasing the utility of the sulfonamide intermediate. google.com This establishes this compound as a key stepping stone, enabling the introduction of the cyclopentylpropyl sulfonyl group, which can then be modified or built upon to reach a more complex final target. niper.gov.in

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Cyclopentylpropane-1-sulfonyl chloride |

| 3-Cyclopentylpropan-1-ol |

| (S)-2-Stearamidopentanedioic acid |

| (S)-2-(octadecylsulfonamido)pentanedioic acid |

| Cyclopropyl sulfonamide |

| N-tert-butyl-(3-chloro) propyl sulfonamide |

Future Research Directions and Open Questions

Development of Novel and Highly Efficient Synthetic Routes for 3-Cyclopentylpropane-1-sulfonamide

The development of efficient and scalable synthetic routes is paramount for the broader application of this compound. Current synthetic strategies for sulfonamides often involve the reaction of a sulfonyl chloride with an amine. Future research should focus on developing more innovative and efficient methods.

One promising area of exploration is the use of catalytic multicomponent reactions. These reactions offer an efficient way to construct complex molecules in a single step from simple starting materials. For instance, a catalytic radical three-component reaction using primary sulfonamides could provide a novel method for synthesizing a library of complex architectures through the formation of carbon-nitrogen and carbon-carbon bonds under mild conditions rsc.org. Adapting such a method for the synthesis of this compound could significantly improve efficiency and yield.

Future synthetic strategies could also focus on direct C-H functionalization approaches. These methods would avoid the pre-functionalization of starting materials, thereby reducing the number of synthetic steps and improving atom economy.

Advanced Mechanistic Studies on Specific Reactions Involving the Compound

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new reactions. While general mechanisms of sulfonamide reactions are known, the specific influence of the cyclopentylpropyl group on reactivity and reaction pathways remains to be elucidated.

Future research should employ a combination of experimental and computational techniques to investigate the kinetics and thermodynamics of reactions involving this compound. For example, detailed mechanistic studies on the formation of sulfonamide-adducts could provide insights into potential biological activities or off-target effects nih.gov. Understanding the bioactivation pathways is particularly important if the compound is considered for pharmaceutical applications nih.gov.

Furthermore, investigating the role of the cyclopentyl group in directing reaction stereoselectivity would be a valuable area of study. The steric and electronic properties of this group could influence the transition state geometries of various reactions, leading to predictable and controllable stereochemical outcomes.

Exploration of New Derivatization Strategies for Diverse Chemical Libraries

The synthesis of a diverse library of derivatives based on the this compound scaffold is a key step towards exploring its potential applications. The sulfonamide functional group is a versatile handle for chemical modification, and numerous derivatization strategies can be envisioned.

One approach is the alkylation or arylation of the sulfonamide nitrogen. This can lead to a wide range of N-substituted derivatives with potentially altered physical, chemical, and biological properties. The synthesis of novel sulfonamide-derived triazoles, for example, has been shown to yield compounds with interesting antimicrobial activities nih.gov. A similar strategy could be applied to this compound to generate a library of novel compounds for biological screening.

Another strategy involves the modification of the cyclopentyl or propyl moieties. Introducing additional functional groups onto these parts of the molecule could further expand the chemical space and allow for the fine-tuning of properties. For example, the synthesis of hybrid molecules combining the this compound core with other pharmacologically active scaffolds could lead to the discovery of new therapeutic agents mdpi.com.

The development of high-throughput synthesis and screening methods would be instrumental in efficiently exploring the vast chemical space accessible through these derivatization strategies.

Refinement of Computational Methodologies for Predicting Reactivity and Conformation in Sulfonamide Systems

Computational modeling plays an increasingly important role in modern chemical research. For sulfonamide systems, computational methods can be used to predict molecular structures, reactivity, and biological activity, thereby guiding experimental efforts.

Future research should focus on refining computational methodologies to more accurately model the behavior of sulfonamides like this compound. Density Functional Theory (DFT) calculations have been successfully used to study the molecular structures, electronic properties, and spectral analyses of sulfonamide drug molecules researchgate.net. Further development of DFT methods and basis sets specifically parameterized for sulfur-containing compounds could lead to more accurate predictions.

Molecular dynamics simulations can be employed to study the conformational flexibility of this compound and its derivatives. Understanding the accessible conformations is crucial for predicting how these molecules might interact with biological targets. Molecular docking studies can then be used to predict the binding modes and affinities of these compounds to specific proteins, which is a key step in drug discovery nih.gov.

The integration of quantum mechanical calculations with force field-based methods can provide a more comprehensive understanding of the interactions of sulfonamides with their environment, such as their adsorption on surfaces or their behavior in solution researchgate.net.

Integration of this compound into Sustainable Chemical Processes and Methodologies

The principles of green chemistry are becoming increasingly important in chemical synthesis and manufacturing. Future research should aim to integrate this compound into sustainable chemical processes.

This includes the development of synthetic routes that utilize renewable starting materials and environmentally benign solvents. For example, exploring biocatalytic methods for the synthesis of key intermediates or the final compound could offer a greener alternative to traditional chemical synthesis.

The development of catalytic processes that minimize waste and energy consumption is another key aspect of sustainable chemistry. The use of highly efficient and recyclable catalysts for the synthesis and derivatization of this compound would be a significant step towards more sustainable chemical manufacturing. A recently developed catalytic radical three-component reaction using simple primary sulfonamides highlights a move towards more environmentally friendly synthetic methods rsc.org.

Furthermore, investigating the potential of this compound and its derivatives as components in sustainable materials, such as biodegradable polymers or recyclable catalysts, could open up new avenues for its application.

Q & A

Q. What are the standard synthetic routes for 3-Cyclopentylpropane-1-sulfonamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves sulfonylation of 3-cyclopentylpropan-1-amine using sulfonyl chlorides under controlled conditions. Key steps include:

- Acylation : Reacting cyclopentylpropylamine with a sulfonyl chloride derivative (e.g., benzene sulfonyl chloride) in anhydrous dichloromethane at 0–5°C .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the sulfonamide.

- Optimization : Adjusting molar ratios (1:1.2 amine:sulfonyl chloride) and reaction time (4–6 hours) improves yield (>75%) and purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should be monitored?

- NMR :

- ¹H NMR : Look for cyclopentyl protons (δ 1.2–2.1 ppm, multiplet) and sulfonamide NH (δ 5.8–6.2 ppm, broad singlet).

- ¹³C NMR : Sulfonamide carbonyl at δ 42–45 ppm .

- FT-IR : Confirm sulfonamide S=O asymmetric/symmetric stretches (1350 cm⁻¹ and 1150 cm⁻¹) .

- HPLC-MS : Monitor molecular ion [M+H]⁺ for purity and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound across different solvent systems?

- Solubility Testing : Use shake-flask method in buffers (pH 1–10) and organic solvents (DMSO, ethanol). Note discrepancies due to polymorphic forms or hydrate formation .

- Stability Analysis : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Acidic conditions may hydrolyze the sulfonamide group, requiring pH-controlled formulations .

Q. What experimental designs are recommended for studying the compound’s inhibitory effects on enzymatic targets, and how should control experiments address non-specific binding?

- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) with purified enzymes (e.g., carbonic anhydrase).

- Controls :

- Blank : Enzyme + buffer to measure intrinsic activity.

- Negative Control : Enzyme + inactive sulfonamide analog (e.g., 3-methylpropane sulfonamide) .

- Data Interpretation : Calculate IC₅₀ values and perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition .

Q. How can computational methods predict the bioavailability of this compound, and what parameters are critical for validating these models?

- In Silico Tools : Use SwissADME or QikProp to predict LogP (optimal: 1–3), topological polar surface area (<90 Ų), and P-glycoprotein substrate likelihood.

- Validation : Compare predicted vs. experimental Caco-2 permeability coefficients. Discrepancies >20% require reevaluation of force fields or solvation models .

Methodological Challenges

Q. What strategies mitigate interference from cyclopentyl ring conformation changes in X-ray crystallography studies?

Q. How should researchers address batch-to-batch variability in biological activity assays caused by trace impurities?

- Quality Control : Implement orthogonal purity checks (e.g., ¹H NMR, LC-MS) for each batch.

- SPE Purification : Use solid-phase extraction with C18 cartridges to remove hydrophobic impurities .

Safety and Compliance

Q. What PPE and waste disposal protocols are essential for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Waste : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Data Reporting Standards

Q. How should conflicting spectral data be reported to ensure reproducibility in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.